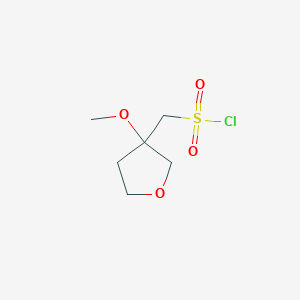

(3-Methoxyoxolan-3-yl)methanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Methoxyoxolan-3-yl)methanesulfonyl chloride, also known as MOM-Cl, is a chemical compound that is widely used in organic synthesis. It is a versatile reagent that can be used for the protection of various functional groups in organic molecules. MOM-Cl is an important building block in the synthesis of many biologically active compounds, such as antibiotics, antiviral agents, and anticancer drugs.

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Complex Compounds

(3-Methoxyoxolan-3-yl)methanesulfonyl chloride and its derivatives are utilized in the synthesis of complex compounds such as diethyltin-based assemblies derived from sulfonate-phosphonate ligands. These compounds exhibit three-dimensional self-assembly, forming structures with continuous channels of voids, which have potential applications in materials science for catalysis, separation, and storage technologies (Shankar et al., 2011).

RNA-cleaving DNA Enzyme Studies

Studies on the solvolytic reactions of methanesulfonyl chloride have contributed to understanding the kinetics of RNA-cleaving DNA enzymes. This research provides insight into the mechanisms of action for these enzymes, which are crucial for developing therapeutic applications and understanding biological processes (Choi et al., 2000).

Green Chemistry and Ionic Liquids

Benzoyl cyanide in ionic liquid 1-methoxyethyl-3-methylimidazolium methanesulfonate has been employed as a 'green' alternative for benzoylation of nucleosides, demonstrating the compound's role in promoting sustainable chemical processes. This methodology offers an efficient and selective approach to modifying nucleosides, which are important in drug development and biochemical research (Prasad et al., 2005).

Electrochemical Studies

Methanesulfonyl chloride, when combined with aluminum chloride, forms a room temperature ionic liquid used to explore the electrochemical properties of vanadium pentoxide films. This research is relevant for developing advanced materials for energy storage applications, particularly in sodium-ion batteries (Su et al., 2001).

Organic Synthesis

In organic synthesis, methanesulfonic acid, a related compound, has been found effective as a catalyst for synthesizing 2-substituted benzoxazoles from carboxylic acids. This demonstrates the utility of methanesulfonyl derivatives in facilitating various organic reactions, contributing to the synthesis of compounds with potential pharmaceutical applications (Kumar et al., 2008).

Atmospheric Chemistry

Research into methanesulfonic acid and its derivatives, such as methanesulfonyl chloride, plays a significant role in understanding atmospheric chemistry, particularly in the oxidation of volatile organic sulfur compounds. This research is crucial for understanding the environmental impact of these compounds and their roles in atmospheric processes (Kwong et al., 2018).

Propiedades

IUPAC Name |

(3-methoxyoxolan-3-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO4S/c1-10-6(2-3-11-4-6)5-12(7,8)9/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWANVQDIYHDMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOC1)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methoxyoxolan-3-yl)methanesulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2689096.png)

![(5R,7S)-N-(1-Cyanocyclobutyl)-1,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2689098.png)

![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2689106.png)

![3,4-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2689110.png)

![Methyl 4-((2-(dimethylamino)ethyl)(4,5-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2689119.png)